5-Vinyluridine
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Overview
Description
5-Vinyluridine is a modified nucleoside analog of uridine, where the hydrogen atom at the 5-position of the uracil ring is replaced by a vinyl group. This modification imparts unique chemical properties to the compound, making it valuable in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Vinyluridine can be synthesized through a Stille cross-coupling reaction. The process involves the reaction of 5-iodouridine with vinyltributylstannane in the presence of a palladium catalyst, tris-(dibenzylideneacetone)dipalladium(0) . The reaction conditions typically include refluxing the mixture in an appropriate solvent such as tetrahydrofuran (THF) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be scaled up for larger production. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Vinyluridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The vinyl group can participate in substitution reactions, such as nucleophilic addition.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., thiols) are commonly used.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Ethyl derivatives.
Substitution: Various substituted uridine derivatives.
Scientific Research Applications
5-Vinyluridine has several scientific research applications:
Mechanism of Action
5-Vinyluridine exerts its effects by incorporating into RNA during transcription. The vinyl group allows for subsequent chemical modifications, enabling the attachment of various probes and reporters. This facilitates the study of RNA structure and function at a molecular level . The compound can also form cycloadducts with maleimides, causing stops in primer extension during reverse transcription, which is useful for mutational profiling .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-uridine: Used for similar applications but requires a copper catalyst for detection.
5-Ethynyl-uridine: Another analog used for RNA synthesis studies but requires copper-catalyzed reactions.
Uniqueness
5-Vinyluridine is unique due to its vinyl group, which allows for copper-free detection methods and versatile chemical modifications. This makes it a valuable tool for studying RNA without the need for potentially toxic catalysts .
Properties
Molecular Formula |
C11H14N2O6 |
---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H14N2O6/c1-2-5-3-13(11(18)12-9(5)17)10-8(16)7(15)6(4-14)19-10/h2-3,6-8,10,14-16H,1,4H2,(H,12,17,18)/t6-,7-,8-,10-/m1/s1 |
InChI Key |
RHNKTNRPTOLWJS-FDDDBJFASA-N |
Isomeric SMILES |
C=CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C=CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.